molecular formula C18H17ClF3N3OS B2919138 2-benzoyl-N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)hydrazinecarbothioamide CAS No. 448216-08-8

2-benzoyl-N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)hydrazinecarbothioamide

Cat. No. B2919138
CAS RN: 448216-08-8
M. Wt: 415.86
InChI Key: WEJGSUNPTYQLDR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of several functional groups. The benzoyl group would provide an aromatic ring structure, while the chloro and trifluoromethyl groups would likely be attached to different positions on this ring. The hydrazinecarbothioamide group would likely be attached to the benzoyl group via a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the benzoyl and trifluoromethyl groups could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Applications

A cornerstone of research on this compound and its derivatives involves the synthesis of novel chemical structures with potential applications in materials science and pharmaceutical chemistry. The compound serves as a precursor or building block for synthesizing a wide range of heterocyclic compounds, such as thiadiazoles, triazoles, and thiophenes, which are of significant interest due to their diverse biological activities and applications in drug development and material science. For instance, its derivatives have been utilized in the synthesis of tris- and bis(1,3,4-thiadiazol-2-amine) derivatives, indicating its versatility in forming compounds with potential for further chemical and pharmacological exploration (Darehkordi & Ghazi, 2013).

Biological Applications

In the realm of biological applications, derivatives of this compound have been investigated for their potential anti-malarial, antioxidant, and anti-virulence properties. Notably, novel thiosemicarbazone derivatives containing the benzimidazole moiety have shown promising antimalarial activity, highlighting the compound's role in contributing to the development of new antimalarial agents (Divatia et al., 2014). Additionally, its derivatives have been evaluated for antioxidant activity, offering insights into the design of new antioxidants that could be beneficial in preventing oxidative stress-related diseases (Bărbuceanu et al., 2014).

Material Science and Sensor Applications

Research has also delved into the utility of this compound's derivatives in material science, particularly in the development of optical probes and sensors. For example, simple-structured hydrazinecarbothioamide derivatives have been synthesized and utilized as dual-channel optical probes for detecting heavy metals, illustrating the compound’s potential in environmental monitoring and bioimaging (Shi et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on this .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it were found to have useful pharmacological activity, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

1-benzamido-3-[2-chloro-3-[3-(trifluoromethyl)phenyl]propyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3OS/c19-15(10-12-5-4-8-14(9-12)18(20,21)22)11-23-17(27)25-24-16(26)13-6-2-1-3-7-13/h1-9,15H,10-11H2,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJGSUNPTYQLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=S)NCC(CC2=CC(=CC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzoyl-N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)hydrazinecarbothioamide

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